molecular formula C55H108O16S B124303 2,3-Diphytanyl-msgg CAS No. 153085-58-6

2,3-Diphytanyl-msgg

Cat. No.: B124303
CAS No.: 153085-58-6
M. Wt: 1057.5 g/mol
InChI Key: XYOYOYMIUCCWII-LIEDWHDGSA-N
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Description

Contextualizing 2,3-Diphytanyl-msgg within the Landscape of Archaeal Membrane Lipids

The cell membranes of Archaea are chemically unique, a defining feature that distinguishes them from Bacteria and Eukarya. frontiersin.orgbiorxiv.org Unlike the ester-linked, fatty acid-based lipids of the other two domains, archaeal membranes are constructed from isoprenoid chains linked to a glycerol (B35011) backbone via ether bonds. frontiersin.orgnih.govresearchgate.net This ether linkage is significantly more resistant to chemical hydrolysis and high temperatures, contributing to the survival of archaea in extreme environments. boku.ac.atnih.gov

The fundamental structural differences are summarized below:

FeatureBacteria & EukaryaArchaea
Glycerol Backbone sn-glycerol-3-phosphatesn-glycerol-1-phosphate (B1203117) frontiersin.org
Hydrocarbon Linkage Ester BondEther Bond researchgate.net
Hydrocarbon Chains Straight-chain fatty acidsBranched isoprenoid chains biorxiv.org
Core Diether Lipid DiacylglycerolArchaeol (B159478) (2,3-di-O-phytanyl-sn-glycerol) wikipedia.org

A comparative table of core lipid features across the three domains of life.

The compound this compound is a specific type of archaeal glycolipid. Its structure consists of two main parts:

The Lipid Core : This is archaeol , also known as 2,3-di-O-phytanyl-sn-glycerol. wikipedia.orgresearchgate.netebi.ac.uk It is a diether lipid where two 20-carbon saturated isoprenoid chains (phytanyl chains) are attached to the sn-2 and sn-3 positions of a glycerol molecule. wikipedia.org This core is a ubiquitous component of diether lipids in archaeal membranes. wikipedia.org

The Polar Head Group : The "msgg" designation refers to a complex polar head group attached to the glycerol core. Based on structurally characterized glycolipids from halophilic (salt-loving) archaea, "msgg" likely represents a mannosyl-sulfated-glucosyl-glycerol moiety or a similar derivative. nih.govnih.gov For instance, a sulfated glycolipid identified in Halobacterium trapanicum consists of a mannose and a glucose unit attached to the archaeol core, with a sulfate (B86663) group on the mannose. nih.gov These complex, charged sugar structures are crucial for membrane function, especially in high-salt environments.

Historical and Current Research Trajectories for Novel Archaeal Glycolipids

The investigation into archaeal lipids predates the formal recognition of Archaea as a distinct domain of life. In 1962, Kates and his colleagues first isolated a novel diether phospholipid from the halophile Halobacterium cutirubrum. nih.gov This foundational work initiated decades of research that led to the characterization of over 100 unique ether-linked polar lipids, including a wide variety of phospholipids (B1166683) and glycolipids. nih.gov

Historically, research focused on the isolation and structural identification of these novel lipids. Modern research, however, has transitioned towards a more functional and systems-level understanding, driven by technological advancements. researchgate.net Current research trajectories include:

Advanced Lipidomics : Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), MALDI-MS, and shotgun lipidomics are now used for detailed fingerprinting and quantification of the entire archaeal lipidome. researchgate.netmdpi.com This allows for a more comprehensive view of lipid diversity and changes in response to environmental stimuli.

Biophysical Characterization : Studies now focus on how the unique chemical structures of archaeal glycolipids influence the physical properties of membranes, such as fluidity, permeability, and stability. biorxiv.orgboku.ac.at

Immunomodulatory Roles : A significant area of current research is the interaction of archaeal glycolipids with the immune systems of other organisms. preprints.org Specific archaeal lipids have been found to be recognized by immune receptors like the C-type lectin Mincle, suggesting a role in host-microbe interactions. chemrxiv.orgmizutanifdn.or.jp

Biotechnological Applications : The exceptional stability of membranes formed from archaeal lipids has led to the development of "archaeosomes"—liposomes made from archaeal lipids. mdpi.com Research is actively exploring their use as highly stable delivery vehicles for drugs and as potent adjuvants for vaccines. nih.govpreprints.org

Rationale for Comprehensive Investigation of this compound as a Model Archaeal Lipid

The focused study of specific lipids like this compound is critical for several scientific reasons. Its structure makes it an excellent model for understanding fundamental principles of membrane biology and extremophile adaptation.

Model for Extremophile Adaptation : As a sulfated glycolipid found in halophilic archaea, this compound is a key subject for studying the molecular mechanisms of adaptation to high-salt environments. The specific nature of the charged, bulky "msgg" headgroup is believed to be crucial for maintaining membrane integrity and function under conditions of extreme osmotic stress. nih.govresearchgate.net

Model for Membrane Biophysics : The unique chemical features of the archaeol core—the ether bonds and branched isoprenoid chains—confer remarkable stability. Membranes composed of these lipids exhibit distinct biophysical properties compared to their bacterial or eukaryotic counterparts. portlandpress.com Investigating pure or synthesized forms of this compound allows researchers to directly link its specific structure to these properties.

PropertyDescriptionSignificance
Chemical Stability Ether bonds are resistant to hydrolysis at extreme pH and temperature. nih.govAllows survival in harsh chemical environments and provides a stable scaffold for membrane proteins.
Low Permeability The tightly packed, branched isoprenoid chains create a dense membrane barrier that is highly impermeable to ions (e.g., protons) and water. nih.govportlandpress.comCrucial for maintaining ion gradients for energy production, especially in energy-poor environments.
Thermal Stability Archaeal lipid membranes lack a distinct gel-to-liquid crystalline phase transition over a broad temperature range (e.g., 10-70°C). plos.orgEnsures the membrane remains fluid and functional across wide temperature fluctuations.

A table summarizing the key biophysical properties and significance of membranes composed of archaeal diether lipids like this compound.

Scope and Objectives for Advanced Research on this compound

Future research on this compound and related archaeal glycolipids is aimed at moving beyond structural description to a predictive understanding of their biological roles and biotechnological potential.

The scope of this advanced research encompasses molecular biology, biophysics, and synthetic biology. It seeks to understand the lipid's lifecycle from synthesis to function and its potential application.

Key objectives for future investigation include:

Elucidation of Biosynthetic Pathways : While the synthesis of the archaeol core is partly understood, the pathways and specific enzymes responsible for constructing and attaching complex, sulfated head groups like "msgg" remain largely uncharacterized. frontiersin.org A primary goal is to identify and characterize these enzymes.

Precise Structural and Functional Analysis : Advanced analytical methods, such as high-resolution 2D NMR and cryo-electron microscopy, are needed to determine the exact three-dimensional structure of the "msgg" headgroup and how it interacts with ions and water at the membrane surface. nih.gov

Defining Roles in Cellular Processes : Research aims to clarify the role of specific glycolipids in broader cellular functions. In organisms like Halobacterium salinarum, protein glycosylation is essential for the assembly of archaella (the archaeal equivalent of flagella) and cell motility. frontiersin.org Investigating how lipids like this compound might serve as anchors or participate in these modification processes is a key objective.

Exploring Immunological Activity : Building on findings that other archaeal glycolipids activate immune cells, a major objective is to test whether this compound has similar immunomodulatory properties. preprints.orgchemrxiv.org This involves co-culturing the lipid with immune cells and measuring subsequent responses.

Harnessing for Biotechnology : A significant applied objective is to synthesize this compound and incorporate it into archaeosomes. nih.gov Research will then focus on evaluating the stability of these vesicles and their efficacy as adjuvants to enhance immune responses to vaccines or as protected carriers for drug delivery. preprints.orgmdpi.com

Properties

CAS No.

153085-58-6

Molecular Formula

C55H108O16S

Molecular Weight

1057.5 g/mol

IUPAC Name

[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)-2-[(2R)-2-(3,7,11,15-tetramethylhexadecoxy)-3-[(7S,11S)-3,7,11,15-tetramethylhexadecoxy]propyl]oxan-3-yl]oxyoxan-3-yl] hydrogen sulfate

InChI

InChI=1S/C55H108O16S/c1-37(2)17-11-19-39(5)21-13-23-41(7)25-15-27-43(9)29-31-66-36-45(67-32-30-44(10)28-16-26-42(8)24-14-22-40(6)20-12-18-38(3)4)33-55(62)53(51(61)49(59)47(35-57)70-55)69-54-52(71-72(63,64)65)50(60)48(58)46(34-56)68-54/h37-54,56-62H,11-36H2,1-10H3,(H,63,64,65)/t39-,40?,41-,42?,43?,44?,45+,46+,47+,48+,49+,50-,51-,52-,53+,54+,55-/m0/s1

InChI Key

XYOYOYMIUCCWII-LIEDWHDGSA-N

SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(CC1(C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)OS(=O)(=O)O)O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C

Isomeric SMILES

C[C@H](CCC[C@H](C)CCCC(C)CCOC[C@@H](C[C@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OS(=O)(=O)O)O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C)CCCC(C)C

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(CC1(C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)OS(=O)(=O)O)O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C

Synonyms

2,3-di-O-phytanyl-1-O-(mannopyranosyl-(2-sulfate)-(1-2)-glucopyranosyl)-sn-glycerol
2,3-di-O-phytanyl-1-O-(mannopyranosyl-(2-sulfate)-alpha-D-(1-2)-glucopyranosyl-alpha-D)-sn-glycerol
2,3-diphytanyl-MSGG

Origin of Product

United States

Ecological Distribution and Phylogenetic Occurrence of 2,3 Diphytanyl Msgg

Identification of 2,3-Diphytanyl-msgg across Diverse Archaeal Lineages

The presence of inositol-containing phospholipids (B1166683) is a significant trait in many, but not all, archaeal lineages. The biosynthesis of archaetidyl-myo-inositol, for which this compound is a precursor, has been identified in the thermophilic methanogen Methanothermobacter thermautotrophicus. europa.eunih.gov This discovery points to the existence of this lipid class within the Euryarchaeota phylum.

However, studies on the polar lipid composition of various archaea have revealed a selective distribution. For instance, inositol (B14025) lipids are notably absent in members of the orders Methanococcales, Methanomicrobiales, and Halobacteriales. europa.eu The membranes of extreme halophiles, such as those in the class Halobacteria, are often dominated by other phospholipids like phosphatidylglycerophosphate methyl ester (PGP-Me). nih.gov

Conversely, inositol is a known component of the polar headgroups in the lipids of some thermoacidophiles, such as Sulfolobus acidocaldarius, where it is part of the complex tetraether lipid, calditol-linked glycerol (B35011) dialkyl glycerol tetraether (GDGT). encyclopedia.pubnih.gov While this is a tetraether lipid, the presence of the inositol moiety highlights its importance in this group of archaea.

The piezophilic and hyperthermophilic archaeon Thermococcus barophilus, isolated from deep-sea hydrothermal vents, possesses a diverse array of intact polar lipids, including complex phosphoglycolipids. frontiersin.orgnih.govnih.govbiorxiv.orgresearchgate.net Although direct quantification of this compound is not specified, the presence of a wide variety of phosphatidylhexoses suggests that inositol-containing phospholipids could be part of its membrane composition.

Quantitative Analysis of this compound Abundance in Extreme Environmental Niches

The adaptation of archaea to extreme conditions is intricately linked to the composition of their cell membranes. The relative abundance of different polar lipids, including this compound, is thought to be a key factor in maintaining membrane integrity and function. However, obtaining precise quantitative data for this specific compound across various extreme environments remains a significant challenge in microbial lipidomics.

Hypersaline Ecosystems

In hypersaline environments, the dominant archaeal group, Halobacteria, typically lacks inositol-containing phospholipids. europa.eu Their membranes are characterized by a high abundance of other anionic phospholipids, which are crucial for stability in high salt concentrations. While other halophilic archaea exist, comprehensive quantitative data on their inositol lipid content is scarce. Lipidomic studies of various halo(alkali)philic Euryarchaeota have identified a wide range of polar lipids, but this compound has not been reported as a major component. nih.govfrontiersin.orguu.nl

Thermophilic and Hyperthermophilic Environments

Thermophilic and hyperthermophilic archaea exhibit a wide diversity in their membrane lipid composition, often as a direct response to temperature stress. In the hyperthermophilic methanogen Methanocaldococcus jannaschii, an increase in growth temperature leads to a decrease in diether lipids and an increase in tetraether and cyclic diether lipids. frontiersin.org The biosynthesis of the precursor to this compound in Methanothermobacter thermautotrophicus confirms its presence in thermophiles. europa.eunih.gov

A detailed lipidomic analysis of the hyperthermophile Thermococcus barophilus from a deep-sea vent revealed that diether-based intact polar lipids constituted the vast majority of the extractable lipids. frontiersin.orgnih.govnih.govbiorxiv.orgresearchgate.net While a variety of phosphoglycolipids were identified, the study highlighted the analytical challenges in quantifying the complete lipid profile, especially for tetraether lipids which were found to be more resistant to extraction.

Table 1: Core Lipid Composition of Thermococcus barophilus

Core LipidRelative Abundance in Total Lipids (%)
Diethers (DGD, PSGD, MeDGD)~30
Tetraethers (GDGT0, GTGT0)~70

Data from Tourte et al. (2022). frontiersin.org Note: This table represents the core lipid composition after chemical degradation of the intact polar lipids and may not directly reflect the abundance of this compound.

Acidophilic and Alkaliphilic Habitats

Deep-Sea Hydrothermal Vent Systems

Deep-sea hydrothermal vents are home to a diverse range of archaea, including thermophiles, hyperthermophiles, and piezophiles. The lipid composition of Methanococcus jannaschii, an isolate from such an environment, is primarily composed of a unique macrocyclic glycerol diether, with polar headgroups including phosphoethanolamine and various glucose derivatives. nih.govnih.govcdnsciencepub.comcdnsciencepub.com Inositol-containing lipids were not reported as major components in these early studies. As mentioned previously, the more recent lipidomic analysis of Thermococcus barophilus from a similar environment indicates a complex mixture of phosphoglycolipids, though specific quantification of this compound is lacking. frontiersin.orgnih.govnih.govbiorxiv.orgresearchgate.net

Correlation of this compound Presence with Specific Extremophilic Adaptations

The distinct chemical structure of archaeal lipids, including this compound, is fundamental to the survival of archaea in extreme environments. nih.gov The ether linkages and saturated, branched isoprenoid chains of these lipids confer exceptional resistance to chemical, thermal, and mechanical stresses. nih.gov The presence of this compound and similar complex polar lipids is strongly correlated with the ability of archaea to thrive in conditions of high temperature, extreme pH, and high salinity.

The core diether lipid, archaeol (B159478), forms the backbone of this compound and is a key component in the membranes of many extremophiles. mdpi.com The diether structure provides a stable bilayer membrane. mdpi.com However, it is the complex polar head group, in this case, phospho-(N-acetyl-β-D-glucosaminyl)-sn-glycerol, that fine-tunes the membrane's properties for specific environmental challenges.

In thermoacidophiles, which thrive at high temperatures and low pH, the composition of polar head groups is crucial for maintaining membrane integrity and a near-neutral intracellular pH. frontiersin.org Glycolipids, such as those with N-acetylglucosamine, can modulate the packing and rigidity of the membrane's hydrophobic core and alter the hydrogen bond networks in the polar headgroup regions. frontiersin.org These adjustments are critical for preventing the passive influx of protons in highly acidic environments. frontiersin.org

For halophilic archaea, which inhabit high-salt environments, the membrane lipids provide stability and reduce permeability to ions. The ether-linked, isoprenoid chains of lipids like this compound contribute to a tightly packed membrane, which is essential for survival in hypersaline conditions. While many halophiles are characterized by specific sulfated glycolipids, the presence of amino-sugar-containing lipids like those with N-acetylglucosamine in other extremophiles suggests a functional role in maintaining osmotic balance and membrane stability. nih.gov

The table below summarizes the correlation of key structural features of archaeal lipids, such as those found in this compound, with adaptations to various extreme conditions.

Structural FeatureExtremophilic AdaptationFunctional Significance
Ether Linkages High Temperature, Extreme pHMore resistant to hydrolysis and oxidative stress than ester linkages found in bacteria and eukaryotes.
Isoprenoid Chains High Temperature, High SalinityBranched and saturated nature reduces membrane fluidity and permeability, ensuring stability.
Complex Glycolipid Head Groups Extreme pH, High SalinityModulate membrane surface properties, influence ion interactions, and contribute to structural integrity. frontiersin.orgnih.gov

Metagenomic and Metatranscriptomic Insights into this compound Distribution

Metagenomic and metatranscriptomic analyses of microbial communities in extreme environments provide valuable insights into the distribution and biosynthesis of archaeal lipids, including potentially this compound. These culture-independent techniques allow for the study of the genetic potential and metabolic activity of entire microbial ecosystems.

Metagenomic Insights:

Metagenomic studies have revealed the widespread presence of genes for archaeal lipid biosynthesis in a variety of extreme environments. nih.gov The core enzymes for the synthesis of the archaeol backbone are conserved across many archaeal phyla. researchgate.net However, the distribution of genes encoding the enzymes responsible for attaching specific polar head groups, such as the N-acetylglucosaminyl-sn-glycerol moiety of this compound, can be more phylogenetically restricted.

For instance, studies have identified archaeal proteins with sequence similarity to phosphatidylserine (B164497) synthase (PSS), phosphatidylglycerol synthase (PGS), and phosphatidylinositol synthase (PIS) from bacteria and eukarya, suggesting analogous pathways for the synthesis of archaeal polar lipids. nih.gov The presence and abundance of genes encoding glycosyltransferases and other enzymes involved in the synthesis of complex glycolipids can be correlated with specific environmental parameters, such as temperature and pH. nih.gov The analysis of metagenome-assembled genomes (MAGs) from diverse habitats allows for the prediction of lipid biosynthetic capabilities in uncultured archaea. nih.gov

Metatranscriptomic Insights:

Metatranscriptomics, the study of the complete set of RNA transcripts in a microbial community, provides a snapshot of the active metabolic pathways. By analyzing the expression levels of genes involved in lipid biosynthesis, researchers can infer which lipids are being actively produced in a given environment. For example, the upregulation of genes encoding specific glycosyltransferases in response to environmental stress would suggest an important role for the corresponding glycolipids in adaptation.

While specific metatranscriptomic data for this compound is not yet available, studies on extremophilic archaea have shown that the expression of lipid biosynthesis genes is highly regulated in response to changes in temperature, pH, and salinity. researchgate.net This dynamic regulation underscores the importance of modifying membrane lipid composition for survival in fluctuating extreme environments.

The following table provides an overview of how metagenomic and metatranscriptomic approaches contribute to understanding the distribution of archaeal lipids like this compound.

ApproachInsights ProvidedRelevance to this compound
Metagenomics Identifies the genetic potential for lipid biosynthesis within a microbial community.Can predict the presence of archaea capable of synthesizing this compound by identifying the necessary biosynthetic genes.
Metatranscriptomics Reveals the active expression of lipid biosynthesis genes.Can indicate the conditions under which this compound is actively produced and its potential role in environmental adaptation.

Biosynthetic Pathways and Genetic Regulation of 2,3 Diphytanyl Msgg

Elucidation of Key Enzymatic Steps in 2,3-Diphytanyl-msgg Synthesis

The synthesis of the complete glycolipid involves the formation of the hydrophobic core, archaeol (B159478), followed by the attachment and modification of a polar headgroup.

The diphytanyl chains of archaeal lipids are constructed from C5 isoprenoid units, specifically isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). acs.org In Archaea, these precursors are typically synthesized via a modified mevalonate (B85504) (MVA) pathway. nih.govresearchgate.net

The key steps leading to the formation of the diphytanyl glycerol (B35011) core are:

Glycerol Backbone Formation : The process begins with the reduction of dihydroxyacetone phosphate (B84403) (DHAP) to sn-glycerol-1-phosphate (B1203117) (G1P). This reaction is catalyzed by G1P dehydrogenase (G1PDH), establishing the unique sn-1 stereochemistry of the archaeal glycerol backbone. nih.govqmul.ac.ukresearchgate.net

First Ether Linkage : The enzyme geranylgeranylglyceryl diphosphate synthase (GGGPS) catalyzes the condensation of one molecule of geranylgeranyl diphosphate (GGPP), a C20 isoprenoid chain, with G1P. This crucial step forms the first ether bond, yielding geranylgeranylglyceryl phosphate (GGGP). nih.govfrontiersin.org

Second Ether Linkage : A second GGPP molecule is attached to GGGP by the enzyme digeranylgeranylglyceryl diphosphate synthase (DGGGPS). This forms the second ether bond and results in digeranylgeranylglyceryl diphosphate (DGGGP), the unsaturated precursor to the archaeol core. nih.govfrontiersin.org

Saturation of Isoprenoid Chains : The double bonds within the geranylgeranyl chains of DGGGP are subsequently reduced by a geranylgeranyl reductase (GGR). This saturation step converts the geranylgeranyl groups into phytanyl chains, completing the formation of the archaeol core, known as archaetidic acid (2,3-diphytanyl-sn-glycerol-1-phosphate). acs.org The exact timing of this reduction can vary. acs.orgpsu.edu

Once the lipid core is synthesized, polar headgroups are attached. For glycolipids such as a putative mannosyl-glucosyl-diphytanylglycerol, this process is mediated by specific glycosyltransferases.

The general mechanism involves the sequential addition of sugar moieties from activated sugar donors, typically UDP-sugars (e.g., UDP-glucose, UDP-mannose), to the lipid anchor. nih.gov

Activation of the Lipid Core : First, the phosphatidic acid (archaetidic acid) is activated by CTP to form CDP-archaeol, a key intermediate for the attachment of various polar headgroups. nih.govnih.gov

Glycosylation Steps : In the case of gentiobiosyl archaeol, which has a β-D-glucosyl-(1→6)-D-glucosyl headgroup, the synthesis occurs in two steps catalyzed by two distinct glycosyltransferases in organisms like Methanothermobacter thermautotrophicus. nih.gov

Monoglucosylarchaeol (MGA) synthase transfers the first glucose molecule from UDP-glucose to the archaeol core. nih.gov

Diglucosylarchaeol (DGA) synthase adds a second glucose molecule to the first, forming the disaccharide headgroup. nih.gov These enzymes exhibit specificity for both the lipid acceptor (archaeol) and the sugar donor (UDP-glucose). nih.gov While the specific enzymes for a mannosyl-glucosyl headgroup would differ, the mechanism of sequential transfer from nucleotide-activated sugars is conserved. asm.org

A defining characteristic of archaeal lipids is the sn-2,3-glycerol configuration, which is the enantiomer (mirror image) of the sn-1,2-glycerol found in bacterial and eukaryotic lipids. acs.orgmdpi.com This stereochemistry is established at the very first step of the pathway.

The enzyme sn-glycerol-1-phosphate dehydrogenase (G1PDH) is exclusively responsible for producing sn-glycerol-1-phosphate (G1P) from the prochiral molecule dihydroxyacetone phosphate (DHAP). qmul.ac.ukresearchgate.net In contrast, the analogous enzyme in bacteria and eukarya, G3P dehydrogenase, produces sn-glycerol-3-phosphate (G3P). researchgate.net G1PDH and G3PDH are evolutionarily unrelated enzymes, highlighting a fundamental divergence in the biosynthesis of membrane lipids between the domains of life, often termed the "lipid divide". nih.govnih.gov All subsequent enzymes in the archaeal pathway, such as GGGPS and DGGGPS, are specific for the G1P-configured substrate, thus preserving the stereochemistry throughout the synthesis of the 2,3-diphytanyl-sn-glycerol core. nih.gov

After the primary synthesis of the archaeol core and attachment of the headgroup, archaeal lipids can undergo further modifications that alter their physicochemical properties. These modifications are often responses to environmental conditions. rug.nl

Chain Cyclization : The phytanyl chains can be cyclized to form five-membered (cyclopentane) rings. This modification, catalyzed by GDGT ring synthases (GrsA and GrsB), increases the packing density and thermal stability of the membrane. pnas.orgpnas.org

Hydroxylation : Hydroxyl groups can be added to the phytanyl chains, a modification characteristic of certain groups like methanogenic archaea. rug.nl

Tetraether Formation : In many archaea, particularly thermophiles, two archaeol molecules can be covalently linked tail-to-tail to form membrane-spanning tetraether lipids (caldarchaeol). This reaction is catalyzed by a tetraether synthase (Tes). biorxiv.orgbiorxiv.org

Headgroup Modification : The polar headgroups themselves can be modified. For instance, in Haloferax volcanii, the S-layer glycoprotein (B1211001), which is lipid-modified, undergoes complex N-glycosylation. frontiersin.org

Identification and Characterization of Genes Encoding this compound Biosynthesis Enzymes

The genes encoding the core enzymes for archaeol biosynthesis have been identified and characterized in numerous archaeal species. The reconstruction of the pathway in model organisms like E. coli has confirmed their function. nih.govpnas.org

EnzymeGene (example)FunctionReference
Glycerol-1-phosphate DehydrogenaseegsA / araMDHAP → sn-Glycerol-1-phosphate (G1P) qmul.ac.ukresearchgate.net
Geranylgeranyl Diphosphate SynthasegpsIPP + DMAPP → Geranylgeranyl Diphosphate (GGPP) nih.gov
Geranylgeranylglyceryl Phosphate SynthaseGGGPSG1P + GGPP → GGGP (first ether bond) frontiersin.orgbiologists.com
Digeranylgeranylglyceryl Phosphate SynthaseDGGGPSGGGP + GGPP → DGGGP (second ether bond) frontiersin.orgbiologists.com
CDP-archaeol SynthaseCarSDGGGP + CTP → CDP-DGGGP frontiersin.orgnih.gov
Geranylgeranyl ReductaseGGRReduces double bonds in isoprenoid chains acs.orgpnas.org
Glycosyltransferases (general)(Varies)Attaches sugar moieties to the lipid core nih.govasm.org

Transcriptional and Translational Regulation of this compound Production in Response to Environmental Stimuli

Archaea modulate the composition of their membrane lipids, including the quantity and type of compounds like this compound, in response to environmental stressors such as temperature, pH, and salinity. unlv.edufrontiersin.org This regulation, known as homeoviscous adaptation, ensures the membrane maintains optimal fluidity and permeability. frontiersin.org

Temperature : In many thermophilic archaea, an increase in growth temperature leads to a higher degree of cyclization in the lipid tails (i.e., more cyclopentane (B165970) rings). pnas.orgbiorxiv.org This is often correlated with increased expression or activity of the responsible enzymes, such as GDGT ring synthases (Grs). pnas.org For example, studies in Sulfolobus acidocaldarius have shown that temperature stress influences the expression of the archaellum operon, which is linked to membrane lipid composition. pnas.org

pH and Salinity : Changes in pH and salinity can also trigger modifications in lipid structure. In acidophiles like S. acidocaldarius, the synthesis of specific headgroups like calditol, catalyzed by calditol synthase (Cds), is important for acid tolerance, although the cds gene may be constitutively expressed rather than transcriptionally regulated by acid stress. frontiersin.org In Pyrococcus furiosus, the proportion of H-GDGTs (a type of modified tetraether lipid) increases in response to acidic pH or high salinity. biorxiv.org

Nutrient Availability : The availability of nutrients and electron donors can influence the choice between lipid saturation and cyclization. The reduction of double bonds by geranylgeranyl reductase requires an electron donor, whereas cyclization does not. rug.nl Therefore, under nutrient-limited conditions, forming rings may be an energetically favorable strategy to modify membrane properties. rug.nl

While many of the enzymes for the core pathway have been identified, the precise regulatory networks that control their expression in response to specific environmental cues are still an active area of research. Transcriptomic and proteomic studies are beginning to link environmental stress to changes in the expression of lipid synthesis genes, but a complete picture of the regulatory mechanisms remains to be elucidated. pnas.orgfrontiersin.org

Comparative Genomics of 2,3-Diphytanyl Biosynthetic Gene Clusters Across Archaeal Species

The set of genes responsible for the biosynthesis of the 2,3-diphytanyl-sn-glycerol backbone is found across a wide range of archaeal phyla, although variations and absences in certain lineages provide insights into their evolution and metabolic capabilities. researchgate.net The core enzymes involved in the synthesis of the precursor 2,3-di-O-geranylgeranyl-sn-glyceryl-1-phosphate (DGGGP) include sn-glycerol-1-phosphate (G1P) dehydrogenase, geranylgeranylglyceryl phosphate (GGGP) synthase, and digeranylgeranylglyceryl phosphate (DGGGP) synthase. researchgate.netnih.gov The final step to form the diphytanyl structure involves the reduction of the geranylgeranyl groups by digeranylgeranylglycerophospholipid reductase, also known as geranylgeranyl reductase (GGR). uniprot.org

Comparative genomic analyses reveal that the genes for these enzymes are often, but not always, clustered together in archaeal genomes. acs.org The distribution of these genes is not uniform across all archaea. For instance, Nanoarchaeota, which are symbiotic, lack the genes for lipid biosynthesis altogether. frontiersin.org Phylogenetic studies of key enzymes like GGGP synthase show distinct evolutionary groups (group I and group II), which include both archaeal and some bacterial sequences, suggesting a complex evolutionary history possibly involving horizontal gene transfer between the domains. frontiersin.orgnih.govbiorxiv.org

The gene for G1P dehydrogenase (G1PDH), which establishes the unique sn-1 stereochemistry of the glycerol backbone in archaea, is a key marker for this pathway and is evolutionarily distinct from the bacterial G3P dehydrogenase. nih.gov Phylogenomic analysis indicates that G1PDH is ancient and was likely present in the last universal common ancestor (LUCA). biorxiv.org

Furthermore, the discovery of genes for archaeal lipid biosynthesis in some bacterial genomes, and vice versa, challenges the strict "lipid divide". biorxiv.orgbiologists.com For example, some bacteria possess genes for GGGP synthase. frontiersin.org This suggests that the capability to synthesize archaeal-type lipids may be more widespread than previously thought. biorxiv.org The table below summarizes the key enzymes and their corresponding genes involved in the biosynthesis of the 2,3-diphytanyl-sn-glycerol backbone.

Enzyme Gene (example) Function Phylogenetic Distribution Notes
sn-Glycerol-1-phosphate dehydrogenaseegsACatalyzes the formation of sn-glycerol-1-phosphate (G1P) from dihydroxyacetone phosphate (DHAP). nih.govnih.govFound widely across Archaea; establishes the unique stereochemistry of the glycerol backbone. researchgate.netnih.gov
Geranylgeranylglyceryl phosphate synthasegggpsCatalyzes the first ether linkage between G1P and geranylgeranyl diphosphate (GGPP). nih.govacs.orgFound in all archaea capable of lipid biosynthesis; also identified in some bacteria. frontiersin.orgbiorxiv.org Divided into two phylogenetic groups. nih.gov
Digeranylgeranylglyceryl phosphate synthasedgggpsCatalyzes the second ether linkage, attaching a second GGPP molecule to form DGGGP. researchgate.netuniprot.orgA membrane-bound enzyme, its gene is found in archaea that produce diether lipids. acs.org
Digeranylgeranylglycerophospholipid reductaseggrReduces the double bonds in the geranylgeranyl chains of DGGGP to form 2,3-diphytanyl-sn-glycerol-1-phosphate. uniprot.orgnih.govIts activity can be dependent on other factors, such as ferredoxin in some species. frontiersin.orgnih.gov

Genomic analyses of uncultured archaeal lineages, such as the 'Lokiarchaeota', have revealed fascinating insights. These organisms appear to lack the gene for G1P dehydrogenase but possess genes that could potentially synthesize G3P-based "chimeric" lipids with ether-linked isoprenoid chains, representing a possible transitional stage in the evolution of membrane lipids. researchgate.net

Heterologous Expression Systems for Investigating 2,3-Diphytanyl Biosynthesis

The study of the biosynthetic pathway of 2,3-diphytanyl-sn-glycerol has been greatly advanced by the use of heterologous expression systems, most notably in the bacterium Escherichia coli. core.ac.uk These systems allow for the functional characterization of individual enzymes and the reconstruction of parts of or the entire biosynthetic pathway in a non-native host.

One of the key achievements in this area has been the successful production of archaeal lipids in E. coli. By introducing the genes for the archaeal lipid biosynthetic pathway, researchers have been able to produce significant amounts of archaeal lipids in a bacterial host. core.ac.uk For example, the co-expression of genes from Methanosarcina acetivorans and Archaeoglobus fulgidus in E. coli has led to the synthesis of DGGGP and its derivatives. nih.gov One study successfully engineered an E. coli strain to have a membrane containing up to 30% archaeal lipids. core.ac.uk

These heterologous expression studies have been instrumental in:

Confirming enzyme function: The function of enzymes like GGGP synthase from Methanobacterium thermoautotrophicum and Thermoplasma acidophilum was confirmed after cloning and expressing the corresponding genes in E. coli. nih.govoup.com

Investigating substrate specificity: By expressing enzymes in a controlled system, their specificity for different substrates can be tested. For instance, studies on GGGPS have revealed how different residues determine the length of the isoprenoid substrate accepted by the enzyme. nih.gov

Reconstituting biosynthetic pathways: Researchers have successfully reconstructed the pathway for DGGGP synthesis in E. coli by expressing four key archaeal genes. researchgate.net This provides a platform to investigate the subsequent, and still partially unknown, steps in the formation of more complex archaeal lipids like tetraethers. researchgate.netpnas.org

Studying the role of accessory proteins: The heterologous expression of geranylgeranyl reductase (GGR) from M. acetivorans in E. coli revealed that its activity for reducing isoprenoid chains was dependent on the co-expression of a specific ferredoxin, which is encoded by a gene located next to the GGR gene in its native genome. frontiersin.orgnih.gov

The table below provides examples of heterologous expression studies and their key findings.

Host Organism Expressed Archaeal Genes Archaeal Source Key Findings
Escherichia coliGGGP synthaseMethanobacterium thermoautotrophicumConfirmed the enzyme's activity and characterized its kinetic properties. The recombinant enzyme was found to be a homopentamer. nih.govacs.org
Escherichia coliG1P dehydrogenase, GGPP synthase, GGGP synthase, DGGGP synthaseArchaeoglobus fulgidusSuccessful in vivo biosynthesis of DGGGP was demonstrated. researchgate.net
Escherichia coliFull archaeal lipid pathway genesMultiple archaeal sourcesCreation of a viable E. coli strain with a hybrid heterochiral membrane containing up to 30% archaeal lipids. The engineered cells showed increased robustness. core.ac.uk
Escherichia coliGGR and ferredoxinMethanosarcina acetivoransDemonstrated that the reduction of the isoprenoid chains by GGR requires a specific ferredoxin as an electron donor. nih.gov
Saccharomyces cerevisiaeUnsaturated archaeol-synthesizing enzymesUncultured Asgard archaeaReconstitution of archaeal lipid production, revealing the potential for biosynthesis of both G1P- and G3P-based archaeols. researchgate.net

These studies not only illuminate the fundamental biology of archaea but also open up possibilities for engineering organisms with novel membrane properties for biotechnological applications.

Molecular Organization and Functional Roles of 2,3 Diphytanyl Msgg in Biological Membranes

Interactions of 2,3-Diphytanyl-msgg with Integral and Peripheral Membrane Proteins

The structure and function of membrane proteins are critically dependent on their interactions with the surrounding lipid environment. The unique physical properties of membranes containing this compound—such as their thickness, lateral pressure profile, and the branched nature of the lipid tails—create a specialized environment for integral and peripheral membrane proteins. portlandpress.com The bulky, branched phytanyl chains impose different packing constraints compared to linear fatty acid chains, which can influence the conformational stability and activity of embedded proteins. researchgate.net Research suggests that the co-evolution of archaeal proteins and their specific lipid membranes is essential for proper function. portlandpress.compnas.org The modification of membrane lipid composition, such as the ratio of diether to tetraether lipids, can globally impact the expression and activity of membrane-associated proteins, including those involved in energy metabolism and motility. pnas.org

Role of this compound in Archaeal Cell Wall and S-Layer Integration and Assembly

In many archaea, the primary and often sole component of the cell wall is a paracrystalline surface layer (S-layer) composed of protein or glycoprotein (B1211001) subunits. nih.govfrontiersin.org The S-layer must be securely anchored to the cell membrane to provide mechanical stability and maintain cell shape. wikipedia.org Lipids such as this compound play a crucial role in this anchoring process. S-layer proteins can be tethered to the membrane in several ways, including through C-terminal hydrophobic transmembrane domains that integrate into the lipid bilayer or via covalent attachment to a lipid anchor. wikipedia.orgroyalsocietypublishing.org In the latter case, a lipid like this compound could be enzymatically linked to the S-layer protein, securing the entire lattice to the cell surface. frontiersin.org This lipid-mediated anchoring ensures the proper assembly and integration of the S-layer, which is vital for protecting the cell from osmotic stress, viruses, and other environmental threats. nih.gov

Mechanisms of Membrane Fusion and Fission in this compound Enriched Systems

There is a lack of specific research data on the direct role of this compound in the dynamic processes of membrane fusion and fission. Membrane fusion and fission are fundamental cellular events involving the merging or splitting of lipid bilayers, critical for processes like vesicle trafficking, cell division, and viral entry. nih.gov These events are typically mediated by complex protein machinery that actively remodels the membrane. nih.gov

While general principles suggest that the composition of a lipid membrane influences its physical properties, such as fluidity and curvature, which in turn can affect the energy barriers for fusion and fission, no studies were found that specifically investigate these mechanisms in membranes enriched with this compound. The unique structure of archaeal lipids, with their bulky, branched phytanyl chains, is known to impact membrane packing and fluidity. researchgate.net It is plausible that the presence of the N'-methyl-2'-amino-D-glucoside headgroup could influence intermolecular interactions within the membrane, potentially modulating the activity of fusogenic or fission-inducing proteins. However, without direct experimental evidence, any proposed role for this compound in these processes remains speculative.

Signal Transduction and Regulatory Roles of this compound in Cellular Processes

Similarly, the specific involvement of this compound in signal transduction and cellular regulation is not detailed in the available scientific literature. In eukaryotes, certain glycolipids, such as gangliosides, are well-established as key players in signal transduction. iomcworld.orgnih.gov They can modulate the function of membrane receptors and are integral to processes like cell growth, differentiation, and nerve transmission. axispharm.comnih.gov

Glycolipids can act as receptors for external stimuli or as modulators of membrane protein activity, thereby initiating intracellular signaling cascades. iomcworld.org Given that archaea must also sense and respond to their environment, it is highly probable that their membrane lipids participate in such signaling pathways. The carbohydrate headgroup of this compound could potentially serve as a recognition site for specific binding partners or influence the organization of signaling proteins into functional microdomains, analogous to lipid rafts in eukaryotes. nih.gov However, dedicated studies to identify the specific signaling pathways and regulatory networks in which this compound participates have not been reported.

Advanced Methodologies for Investigating 2,3 Diphytanyl Msgg Architectures and Dynamics

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy for 2,3-Diphytanyl-msgg Conformational and Orientational Studies within Model Membranes

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-invasive technique used to probe the atomic-level details of lipid organization and dynamics within membranes. scirp.org For this compound systems, specific ssNMR approaches provide unparalleled insights into both the lipid chains and headgroups.

Deuterium (²H) ssNMR provides detailed information about the conformational order and dynamics of the phytanyl chains. scirp.org By selectively deuterating positions along the phytanyl chains, the quadrupolar splittings in the ²H NMR spectrum can be measured. core.ac.ukresearchgate.net These splittings are directly related to the order parameter (S_CD_), which quantifies the motional restriction of the C-²H bond vector. A larger splitting indicates a more ordered, less dynamic environment. Studies on analogous archaeal lipids have shown that the branched phytanyl chains maintain a remarkable and nearly constant level of dynamics across wide temperature ranges, a key feature of their environmental adaptability. rsc.org The analysis of order parameter profiles reveals how fluidity changes along the chain, from the more restricted region near the glycerol (B35011) backbone to the more mobile terminal methyl groups. researchgate.net

Together, these ssNMR techniques allow for a comprehensive characterization of this compound membranes, revealing how the unique ether linkages and branched chains influence headgroup orientation, phase behavior, and acyl chain dynamics. scirp.orgrsc.orgulisboa.pt

Neutron Scattering and X-ray Diffraction Analysis of this compound Membrane Phases and Superstructures

Neutron and X-ray scattering are complementary techniques essential for determining the larger-scale organization of this compound membranes, from the thickness of the bilayer to the three-dimensional structure of complex phases. nih.gov

Wide-Angle X-ray Scattering (WAXS) provides information about the lateral packing of the lipid chains within the bilayer. nih.govspringernature.commpg.de The chain packing can be crystalline, gel-like, or liquid-crystalline, each producing a distinct WAXS pattern. mpg.de Ordered phases give rise to sharp reflections, while the disordered liquid-crystalline phase, typical for functional biological membranes, shows a broad, diffuse scattering band. core.ac.uk

Neutron diffraction offers a unique advantage due to its sensitivity to hydrogen and its isotope, deuterium. mdpi.com By selectively deuterating either the lipid or the solvent (water), contrast variation studies can be performed. biorxiv.org This allows for the determination of the neutron scattering length density (NSLD) profile across the membrane, which provides detailed structural information, including bilayer thickness, the location of the headgroups, and the thickness of the water layer. mdpi.combiorxiv.orgresearchgate.net Such studies have been critical in understanding how diether lipids like this compound organize and interact with tetraether lipids in mixed archaeal membrane models. mdpi.combiorxiv.orgresearchgate.net

Table 1: Representative Diffraction Data for Archaeal-Type Diether Lipid Membranes

TechniqueParameter MeasuredTypical ValueReference Finding
Neutron DiffractionLamellar d-spacing48 - 69 ÅCoexistence of two lamellar phases with different d-spacings was observed at 25 °C, indicating structural inhomogeneity. rsc.orgmdpi.com
SAXSPhase SymmetryLamellar, Hexagonal, CubicTemperature-induced transitions from a lamellar phase to non-lamellar (cubic, hexagonal) phases were identified. rsc.orgosti.gov
WAXSChain PackingBroad peak at ~4.5 ÅIndicates disordered, liquid-crystalline chain packing typical of fluid membranes. mpg.decore.ac.uk

Cryo-Electron Microscopy (Cryo-EM) and Electron Tomography of this compound Lipid Vesicles and Native Cellular Structures

Cryo-electron microscopy (Cryo-EM) and cryo-electron tomography (Cryo-ET) are powerful imaging techniques that allow for the direct visualization of lipid assemblies and cellular structures in a near-native, hydrated state. nih.govportlandpress.com

Cryo-EM of Lipid Vesicles: For vesicles (liposomes) made from this compound, Cryo-EM provides direct information on their morphology, size distribution, and lamellarity (i.e., whether they are unilamellar or multilamellar). acs.orgnih.gov Samples are flash-frozen in vitreous ice, preserving the vesicle structure without the artifacts associated with traditional electron microscopy techniques like staining or drying. nih.govresearchgate.net This has been crucial in characterizing "archaeosomes"—liposomes made from archaeal lipids—which are noted for their high stability. acs.orgnih.gov Cryo-EM images can reveal the presence of unilamellar, oligolamellar, and multivesicular vesicles within a single preparation. nih.gov

Cryo-Electron Tomography (Cryo-ET): Cryo-ET extends the power of Cryo-EM by acquiring a series of images as the sample is tilted, which are then computationally reconstructed to produce a three-dimensional view of the object. springernature.comnih.govbiorxiv.org When applied to native archaeal cells or more complex reconstituted systems, Cryo-ET can reveal the in-situ architecture of the cell envelope. dntb.gov.uaresearchgate.netmpg.de This includes visualizing the S-layer proteins anchored to the membrane and understanding the spatial relationship between the membrane and the cell wall. researchgate.netmpg.deresearchgate.net For reconstituted systems, Cryo-ET can be used to study the three-dimensional organization of membrane proteins within a this compound lipid environment. springernature.comnih.gov

These imaging techniques provide direct visual evidence that complements the structural and dynamic data obtained from scattering and NMR methods, offering a multi-scale understanding of this compound architectures. osti.govchemrxiv.org

Computational Simulations of this compound Membrane Systems

Computational simulations provide a "computational microscope" to investigate the behavior of this compound membranes at resolutions of time and space that are often inaccessible to experiments.

All-Atom Molecular Dynamics (MD) Simulations of this compound Bilayers and Unilamellar Vesicles

All-atom MD simulations model every atom in the system explicitly, offering a highly detailed view of molecular interactions. nih.govrsc.org By simulating a patch of a this compound bilayer surrounded by water, researchers can calculate key structural and dynamic properties. acs.orgumich.edu These include the area per lipid, bilayer thickness, lipid order parameters, and diffusion coefficients. rsc.orgresearchgate.net Simulations of archaeal-type membranes have provided insights into how the unique chemical features, like ether linkages and branched chains, influence membrane properties compared to more common ester-linked, straight-chain lipids found in bacteria and eukaryotes. nih.govacs.orgumich.edu These models are also used to study how the membrane's physical properties are affected by environmental factors like temperature and pressure. mdpi.com

Coarse-Grained Models for Large-Scale this compound Assembly and Domain Formation

While all-atom simulations provide great detail, they are computationally expensive and limited to relatively small systems and short timescales. Coarse-grained (CG) modeling addresses this by grouping several atoms into single "beads," reducing the computational cost. acs.org This allows for the simulation of much larger systems (e.g., entire vesicles) and for longer times (microseconds to milliseconds). CG simulations are ideal for studying large-scale phenomena such as vesicle self-assembly, domain formation (lipid rafts), and membrane fusion or fission events. osti.gov The development of CG force fields, such as the MARTINI force field, has been extended to include archaeal lipids, enabling the study of their unique self-assembly properties and interactions in complex mixtures. nih.govresearchgate.net

Free Energy Calculations of this compound Interactions with Solutes and Proteins

Understanding how molecules interact with or cross a this compound membrane is crucial for assessing its barrier function. Free energy calculations, often performed using techniques like umbrella sampling or metadynamics within an MD simulation framework, can quantify the energetics of these processes. mdpi.comacs.org For instance, the potential of mean force (PMF) can be calculated to describe the free energy penalty for moving a solute, such as a drug molecule or an ion, across the membrane. biorxiv.orgresearchgate.net These calculations have shown that archaeal membranes present a formidable barrier to permeation. mdpi.comnih.gov Similarly, these methods can be used to calculate the binding free energy of peptides and proteins to the membrane surface or to study the energetic landscape of protein insertion into the bilayer, providing a thermodynamic basis for protein-lipid interactions. researchgate.netacs.orgtandfonline.com

Table 2: Parameters from Molecular Dynamics Simulations of Archaeal-Type Lipid Bilayers

Simulation TypeParameterTypical FindingScientific Relevance
All-Atom MDArea per Lipid (APL)~60-65 ŲReflects the lateral packing density of lipids in the bilayer. rsc.orgresearchgate.net
All-Atom MDBilayer Thickness~40-45 ÅCorrelates with membrane rigidity and hydrophobic matching for proteins. nih.govresearchgate.net
Coarse-Grained MDVesicle Self-AssemblySpontaneous formation of vesiclesDemonstrates the fundamental ability of the lipid to form closed compartments. osti.gov
Free Energy CalculationTranslocation Energy BarrierHigh barrier for polar solutesQuantifies the low permeability of archaeal membranes, a key protective feature. researchgate.netnih.gov

Isotopic Labeling Strategies for this compound Biosynthetic Tracing and Metabolic Flux Analysis

The elucidation of the biosynthetic pathways and metabolic dynamics of complex lipids such as 2,3-diphytanyl-sn-glycero-1-phospho-3'-sn-glycerol-1'-phosphate (a diether phosphatidylglycerophosphate, hereafter referred to by its core structure archaeol (B159478), linked to a phosphatidylglycerophosphate headgroup) relies heavily on isotopic labeling techniques. Stable Isotope Probing (SIP) allows researchers to trace the flow of atoms from simple, isotopically enriched precursors into complex biomolecules, providing direct insights into their synthesis and turnover.

Biosynthetic Tracing with Stable Isotopes:

The biosynthesis of the 2,3-diphytanyl diether core of this lipid originates from the mevalonate (B85504) pathway, which produces the C₅ isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are sequentially condensed to form the C₂₀ geranylgeranyl pyrophosphate (GGPP). Two molecules of GGPP are then ether-linked to a glycerol-1-phosphate (G1P) backbone to form 2,3-di-O-geranylgeranyl-sn-glycero-1-phosphate, which is subsequently reduced to yield 2,3-diphytanyl-sn-glycero-1-phosphate (the diether analogue of phosphatidic acid). cdnsciencepub.com The final polar headgroup is then added.

Isotopic labeling experiments typically involve supplying archaeal cultures with substrates enriched in heavy isotopes, such as Carbon-13 (¹³C) or Deuterium (²H). For instance, providing ¹³C-labeled glucose or acetate (B1210297) allows for the tracing of carbon atoms through central carbon metabolism (e.g., glycolysis, pentose (B10789219) phosphate (B84403) pathway) and into the isoprenoid and glycerol backbones of the lipid. frontiersin.orgnih.gov Similarly, growing archaea in ²H-labeled water (²H₂O) enables the tracking of hydrogen incorporation, which is particularly useful for understanding the sources of reducing power (e.g., NADPH) in lipid biosynthesis. pnas.orgnih.gov

By tracking the incorporation of these labels over time, the de novo synthesis of the lipid can be confirmed and its production rate can be quantified. researchgate.net For example, studies have shown significant incorporation of ¹³C from acetate into archaeol, the core structure of the target lipid, indicating that acetate can serve as a primary carbon source for lipid synthesis in some archaea. frontiersin.orgnih.gov

Metabolic Flux Analysis (MFA):

Beyond simple tracing, isotopic labeling is a cornerstone of ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique to quantify the rates (fluxes) of all major intracellular metabolic pathways. nsf.govfrontiersin.org In a typical ¹³C-MFA experiment, the organism is fed a specifically labeled ¹³C-substrate until an isotopic steady state is reached. The distribution of ¹³C isotopes (mass isotopomers) in proteinogenic amino acids or lipid fragments is then measured using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govfrontiersin.org

This detailed isotopic information, combined with a stoichiometric model of the organism's metabolic network, allows for the calculation of metabolic fluxes. For the biosynthesis of 2,3-diphytanyl-sn-glycero-1-phospho-3'-sn-glycerol-1'-phosphate, ¹³C-MFA can reveal:

The relative contributions of different carbon sources (e.g., glucose vs. acetate) to the synthesis of IPP and G1P precursors. uni-muenchen.de

The activity of pathways supplying the necessary reducing equivalents (NADPH) for the saturation of the phytanyl chains. nih.gov

The partitioning of key metabolic intermediates between lipid synthesis and other cellular processes like energy generation or amino acid synthesis.

The table below summarizes common isotopic labeling strategies used in the study of archaeal lipid biosynthesis.

Table 1. Isotopic Labeling Strategies for Archaeal Lipid Biosynthesis Studies
Isotopic TracerTypical ApplicationInformation GainedAnalytical Method
¹³C-GlucoseTracing carbon flow from a primary carbohydrate source.Activity of glycolysis and pentose phosphate pathway; carbon source for isoprenoid and glycerol moieties.GC-MS, LC-MS/MS
¹³C-AcetateInvestigating heterotrophic or mixotrophic metabolism. frontiersin.orgnih.govContribution of acetate to the mevalonate pathway for isoprenoid synthesis. frontiersin.orgGC-MS, LC-MS/MS
¹³C-BicarbonateProbing autotrophic carbon fixation pathways. frontiersin.orgConfirmation of CO₂ as a carbon source for lipid synthesis.GC-IRMS, LC-MS
²H₂O (Deuterated Water)Tracing hydrogen incorporation and assessing growth rates. pnas.orgElucidation of hydrogen sources for redox reactions in lipid synthesis; quantification of de novo synthesis and microbial growth. pnas.orgresearchgate.netGC-IRMS, NanoSIMS

Advanced Mass Spectrometry-Based Lipidomics for Quantitative Profiling of this compound

The quantitative analysis of specific archaeal lipids like 2,3-diphytanyl-sn-glycero-1-phospho-3'-sn-glycerol-1'-phosphate from complex biological or environmental samples is a significant analytical challenge. Advanced lipidomics workflows, centered around high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), are essential for this purpose. mdpi.com

Lipid Extraction and Chromatographic Separation:

The process begins with the extraction of total lipids from a sample using established methods like the Bligh-Dyer procedure. mdpi.com Given the polar nature of the phosphatidylglycerophosphate headgroup, chromatographic separation is crucial. HPLC, particularly utilizing hydrophilic interaction liquid chromatography (HILIC), is effective for separating intact polar lipids (IPLs) based on the polarity of their headgroups, thus distinguishing the target compound from other archaeal lipids like archaeol, glyco-lipids, or those with different phosphate-based headgroups.

Mass Spectrometry Analysis:

Following separation, the lipids are ionized, typically using electrospray ionization (ESI), which is a soft ionization technique that minimizes fragmentation and preserves the intact molecule for detection. The analysis is often performed in negative ion mode, which is highly sensitive for phosphate-containing lipids.

High-resolution mass spectrometers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, provide highly accurate mass measurements, enabling the confident determination of the elemental composition of the parent ion. mdpi.com

Structural Confirmation via Tandem Mass Spectrometry (MS/MS):

To confirm the identity of the lipid, tandem mass spectrometry (MS/MS or MS²) is employed. The intact parent ion corresponding to the target lipid is selected and fragmented. The resulting fragment ions are diagnostic of the molecule's structure. For 2,3-diphytanyl-sn-glycero-1-phospho-3'-sn-glycerol-1'-phosphate, characteristic fragments would include:

A neutral loss of the diphytanyl glycerol core (archaeol).

Ions corresponding to the glycerophosphate headgroup.

The ion representing the diphytanyl ether phosphatidic acid (2,3-diphytanyl-sn-glycero-1-phosphate).

Quantitative Profiling:

For accurate quantification, an internal standard is added to the sample prior to extraction. The ideal internal standard is a structurally analogous molecule that is not naturally present in the sample, such as a synthetic lipid with odd-chain-length ethers or a stable isotope-labeled version of the target analyte (e.g., ¹³C- or ²H-labeled 2,3-diphytanyl-sn-glycero-1-phospho-3'-sn-glycerol-1'-phosphate). The abundance of the target lipid is then determined by comparing its peak area in the chromatogram to that of the known amount of the internal standard. lipidmaps.org Selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be used to enhance sensitivity and selectivity for targeted quantification of known lipids. mdpi.com

The table below details the key mass spectrometry parameters for the analysis of 2,3-diphytanyl-sn-glycero-1-phospho-3'-sn-glycerol-1'-phosphate.

Table 2. Mass Spectrometry Parameters for the Analysis of 2,3-diphytanyl-sn-glycero-1-phospho-3'-sn-glycerol-1'-phosphate
ParameterDescriptionExpected Result/Value
FormulaElemental formula of the free acid form.C₄₆H₉₄O₁₂P₂
Molecular WeightMonoisotopic mass of the free acid.~884.60 g/mol
Ionization ModeTechnique used to ionize the molecule.Electrospray Ionization (ESI), typically in negative mode [M-H]⁻.
Parent Ion (m/z)Mass-to-charge ratio of the deprotonated molecule.~883.6
MS/MS FragmentationCollision-induced dissociation of the parent ion.Produces characteristic fragments for structural elucidation.
Key Fragment 1 (m/z)Fragment corresponding to the phosphatidic acid analogue [2,3-diphytanyl-sn-glycero-1-phosphate - H]⁻.~731.5
Key Fragment 2 (m/z)Fragment corresponding to glycerophosphate [C₃H₈O₆P]⁻.~171.0
Quantitative MethodApproach for determining concentration.Internal standard calibration using a labeled analogue or a non-native structural analogue.

Evolutionary and Phylogenetic Implications of 2,3 Diphytanyl Msgg

Evolutionary Trajectories of 2,3-Diphytanyl-msgg Biosynthesis Enzymes and Pathways

The biosynthesis of this compound (2,3-diphytanyl-sn-glycerol-1-O-methyl-2-O-(α-D-mannopyranosyl-(1→4)-α-D-glucopyranosyl) ether) is a multi-step enzymatic process that reflects a distinct evolutionary history. The pathway can be conceptually divided into the synthesis of the diphytanyl glycerol (B35011) diether core and the subsequent glycosylation to add the mannosyl-glucosyl head group.

The core lipid, 2,3-diphytanyl-sn-glycerol, also known as archaeol (B159478), is synthesized through a series of reactions catalyzed by enzymes that are largely unique to Archaea. frontiersin.org A key enzyme is glycerol-1-phosphate dehydrogenase (G1PDH), which establishes the sn-1 stereochemistry of the glycerol phosphate (B84403) backbone, a hallmark of archaeal lipids. frontiersin.org This is in stark contrast to the sn-3 glycerol phosphate backbone found in bacterial and eukaryotic lipids, which is produced by the non-homologous enzyme glycerol-3-phosphate dehydrogenase (G3PDH). Phylogenetic analyses suggest that G1PDH and G3PDH belong to separate superfamilies, indicating they evolved independently, a central tenet of the lipid divide hypothesis. mdpi.com

Following the formation of the glycerol backbone, the isoprenoid side chains are attached via ether linkages by enzymes such as geranylgeranylglyceryl phosphate (GGGP) synthase and digeranylgeranylglyceryl phosphate (DGGGP) synthase. frontiersin.org Phylogenetic studies of these enzymes reveal a complex evolutionary history, with evidence of horizontal gene transfer between Archaea and some bacterial lineages. frontiersin.org

The final step in the formation of this compound is the addition of the disaccharide head group, a process mediated by glycosyltransferases (GTs). In Archaea, the diversity of N-linked and O-linked glycans is vast, and the enzymes responsible show both conservation and divergence. nih.govnih.gov The synthesis of the mannosyl-glucosyl moiety of this compound likely involves a series of specific GTs that utilize nucleotide-activated sugars, such as GDP-mannose and UDP-glucose, as donor substrates. mdpi.comresearchgate.net The enzymes transfer these sugars sequentially to the archaeol core. For instance, studies on the methanoarchaeon Methanothermobacter thermautotrophicus have identified an archaeol:UDP-glucose β-glucosyltransferase (MGA synthase) and an MGA:UDP-glucose β-1,6-glucosyltransferase (DGA synthase) responsible for forming diglucosylarchaeol. nih.gov While the exact enzymes for this compound are not fully characterized, the principle of sequential addition by specific GTs is conserved.

The evolution of these GTs is ancient, with some families, like GT2 and GT4, considered to be prototypic. nih.gov The diversity of GTs in archaeal genomes suggests a long evolutionary history of glycan diversification, allowing for the generation of complex structures like the mannosyl-glucosyl head group. nih.gov

Comparative Analysis of this compound Distribution and Diversity Across the Tree of Life

The distribution of this compound and related glycolipids is primarily restricted to the domain Archaea, serving as important chemotaxonomic markers. researchgate.net While the core diether lipid, archaeol, is widespread among Archaea, the specific polar head groups, such as the mannosyl-glucosyl moiety, show a more limited and phylogenetically informative distribution. researchgate.netnih.gov

Glycolipids with mannose and glucose are particularly characteristic of extremely halophilic archaea (Haloarchaea). microbiologyresearch.orgmicrobiologyresearch.orgnih.gov For example, species within the genera Haladaptatus, Halosolutus, and Halomicroarcula have been shown to possess mannosyl glucosyl diether and its sulfated derivatives as major polar lipids. microbiologyresearch.orgmicrobiologyresearch.orgfrontiersin.org The presence and specific structure of these glycolipids can be used to differentiate between closely related species.

The table below summarizes the known distribution of mannosyl glucosyl diether lipids in some archaeal species.

Archaeal Species/GenusLipid Variants IdentifiedEnvironment
Haladaptatus sp.Sulfated mannosyl glucosyl dietherSaline soil
Halosolutus sp.Mannosyl glucosyl diether, Sulfated mannosyl glucosyl diether, Disulfated mannosyl glucosyl dietherSaline soil, Salt lake
Halomicroarcula sp.Mannosyl glucosyl diether, Sulfated mannosyl glucosyl dietherNot specified
Halocatena pleomorphaGlycosyl mannosyl glucosyl diether, Sulfated glycosyl mannosyl glucosyl dietherNot specified

This distribution suggests that the biosynthetic machinery for producing this compound evolved within specific lineages of Euryarchaeota, particularly those adapted to hypersaline environments. The structural variations, such as sulfation, further highlight the diversification of these lipids within these groups. researchgate.net

In contrast to the diether form, tetraether lipids (GDGTs) are more dominant in other archaeal groups, such as the Crenarchaeota and Thaumarchaeota, and in thermophiles. frontiersin.org While these organisms also possess glycolipids, the specific sugar compositions often differ, further emphasizing the phylogenetic significance of the polar head group structure. nih.gov

Hypotheses on the Origin and Diversification of Diphytanyl Glycerol Ether Lipids

The origin of diphytanyl glycerol ether lipids is central to the debate about the nature of the Last Universal Common Ancestor (LUCA) and the divergence of the three domains of life. frontiersin.org Several hypotheses have been proposed to explain the "lipid divide."

One hypothesis suggests that LUCA possessed a "chimeric" or heterochiral membrane, containing a mixture of both sn-1-glycerol-based ether lipids and sn-3-glycerol-based ester lipids. mdpi.com The subsequent divergence of Archaea and Bacteria would have involved the independent loss of one of the biosynthetic pathways in each lineage. However, the inherent instability of such mixed membranes has been raised as a challenge to this model.

Another prominent hypothesis posits that LUCA had a non-genetically encoded membrane, perhaps composed of simple, prebiotically available lipids. nih.gov The evolution of the distinct archaeal and bacterial lipid biosynthetic pathways would have occurred independently in the two lineages after their separation. nih.gov This model is supported by the lack of homology between the key enzymes G1PDH and G3PDH.

The diversification of diphytanyl glycerol ether lipids, particularly the addition of complex polar head groups like mannosyl-glucosyl, represents a later evolutionary innovation. The evolution of a diverse array of glycosyltransferases allowed for the modification of the basic archaeol core, leading to the generation of a wide variety of glycolipids. nih.gov This diversification was likely driven by the need to adapt to specific environmental pressures and to fulfill various functional roles in the cell membrane. The presence of similar glycan structures in N-linked glycoproteins and as lipid head groups suggests a co-evolution of these modification systems. nih.gov

The phylogenetic distribution of specific glycolipids, such as this compound in halophiles, indicates that the diversification of these complex lipids occurred within specific archaeal phyla after the primary divergence of the domains.

The Role of this compound in the Early Evolution of Life and Adaptation to Extreme Environments

The unique properties of diphytanyl glycerol ether lipids, including this compound, are thought to have been crucial for the early evolution of life, particularly in the harsh conditions of the early Earth. frontiersin.org The ether linkages are chemically more stable and resistant to hydrolysis than the ester linkages found in bacterial and eukaryotic lipids, providing an advantage in environments with high temperatures or extreme pH. mdpi.com

The branched isoprenoid chains of the diphytanyl core also play a significant role in membrane stability. They increase the packing density of the lipid molecules, creating a more rigid and less permeable membrane. mdpi.com This reduced permeability is particularly important for life in extreme environments, as it helps to maintain the proton motive force across the membrane, which is essential for energy production. researchgate.net

The presence of such complex glycolipids in extremophilic archaea suggests that the evolution of diverse surface glycans was an important strategy for adaptation. nih.gov These molecules not only provided structural stability but also likely played roles in cell-cell recognition, biofilm formation, and protection against viruses and other environmental stresses. researchgate.net As such, this compound and related glycolipids can be viewed as sophisticated molecular solutions that enabled archaea to colonize and thrive in some of the most extreme environments on Earth, potentially mirroring conditions that were more widespread during the early stages of life.

Bioengineering and Biotechnological Exploitation of 2,3 Diphytanyl Msgg Systems Non Clinical Applications

Development of 2,3-Diphytanyl-msgg Based Liposomal and Nanovesicular Scaffolds for In Vitro Research

Liposomes and nanovesicles formulated with this compound, often referred to as archaeosomes, serve as exceptionally stable scaffolds for a multitude of in vitro research applications. The saturated, branched diphytanyl chains linked to glycerol (B35011) via ether bonds confer a remarkable resistance to chemical, thermal, and enzymatic degradation compared to conventional ester-linked phospholipids (B1166683). nih.govacs.orgnih.gov This enhanced stability makes them ideal for creating robust model membrane systems to study membrane protein function, lipid-protein interactions, and the biophysical properties of cell membranes under conditions that would typically destabilize conventional liposomes. nih.govacs.orgnih.gov

The dense packing of the diphytanyl chains reduces the permeability of the lipid bilayer, making these vesicles excellent tools for studying transport phenomena and for the controlled release of encapsulated molecules in in vitro assays. acs.org The unique polar headgroup of this compound can also be exploited to modulate the surface properties of these scaffolds, influencing their interaction with biomolecules and cells in culture.

PropertyThis compound Based ScaffoldsConventional Phospholipid Scaffolds
Chemical Stability High (resistant to hydrolysis over a wide pH range)Low (susceptible to hydrolysis)
Thermal Stability High (stable at elevated temperatures)Low (prone to degradation at high temperatures)
Enzymatic Stability High (resistant to phospholipases)Low (degraded by phospholipases)
Permeability LowHigh

Stabilization of Enzymes, Biocatalysts, and Biopharmaceuticals Using this compound Containing Membranes

The exceptional stability of membranes composed of this compound and other archaeal lipids presents a significant advantage for the stabilization of enzymes, biocatalysts, and biopharmaceuticals. When incorporated into or attached to these membranes, proteins are shielded from harsh environmental conditions such as extreme pH, high temperatures, and the presence of proteases. frontiersin.orgresearchgate.net This protective effect is attributed to the unique biophysical properties of the archaeal lipid bilayer, which provides a stable microenvironment for the biomolecules.

Immobilization of enzymes on this compound-containing supports can lead to a significant enhancement of their operational stability, allowing for repeated use in biocatalytic processes. This is particularly valuable for industrial applications where catalyst longevity is a critical economic factor. For biopharmaceuticals, formulation within archaeosomes can protect sensitive protein and peptide drugs from degradation, potentially extending their shelf life and preserving their therapeutic activity. The resistance of these membranes to enzymatic attack also makes them suitable for applications in environments where biological contamination is a concern. researchgate.net

Engineering of Microbial Strains for Enhanced and Sustainable this compound Production

The native source of this compound is archaea, which are often challenging to cultivate on a large scale due to their extremophilic nature. To overcome this limitation, metabolic engineering efforts are underway to produce this and other archaeal lipids in more tractable microbial hosts, such as Escherichia coli and yeast. nih.govfrontiersin.orgresearchgate.net The biosynthesis of the core 2,3-diphytanyl-sn-glycerol structure relies on the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways for the synthesis of isoprenoid precursors, followed by the action of key enzymes like geranylgeranyl reductase. frontiersin.org

The complex polar headgroup of this compound requires a series of specific glycosyltransferases and other modifying enzymes for its assembly and attachment to the lipid backbone. A significant challenge in the heterologous production of this compound is the functional expression and coordination of the entire biosynthetic pathway in a non-native host. Current research focuses on identifying and characterizing the necessary genes from archaea and optimizing their expression in microbial chassis to achieve commercially viable and sustainable production of this compound. frontiersin.orgresearchgate.net

Engineering StrategyObjectiveKey Genes/Pathways
Precursor Supply Enhancement Increase the pool of isoprenoid building blocks.Overexpression of MVA or MEP pathway genes.
Core Lipid Synthesis Efficiently produce the 2,3-diphytanyl-sn-glycerol backbone.Heterologous expression of archaeal geranylgeranyl reductase and glycerol-1-phosphate dehydrogenase.
Polar Headgroup Assembly Synthesize and attach the complex glycan headgroup.Identification and expression of specific archaeal glycosyltransferases and modifying enzymes.

Potential for this compound in Advanced Biomaterials Science and Nanotechnology (excluding drug delivery or medical implants)

The self-assembly properties and robustness of this compound make it a promising component for the development of novel biomaterials and nanotechnological devices. The formation of stable, ordered monolayers and bilayers can be harnessed to create highly defined surfaces and interfaces. These surfaces can be functionalized by incorporating other molecules, providing a platform for the development of highly sensitive biosensors. The low permeability of this compound membranes is also advantageous in creating compartments for nanofluidic devices, where precise control over molecular transport is essential.

In the realm of nanotechnology, the unique molecular architecture of this compound can be used to template the growth of inorganic nanoparticles or to create organized arrays of functional molecules. The stability of these lipid assemblies ensures the longevity and performance of such nanodevices under a variety of operating conditions.

This compound as a Model System for Fundamental Membrane Biophysics and Extremophilic Adaptations

Membranes constructed from this compound provide an invaluable model system for investigating the fundamental principles of membrane biophysics and the molecular adaptations of extremophiles. The simplicity of these single-component or well-defined mixed lipid systems allows for the precise study of factors influencing membrane structure, dynamics, and stability. By systematically varying environmental parameters such as temperature, pressure, and pH, researchers can gain insights into how the unique chemical features of archaeal lipids contribute to the survival of organisms in extreme environments.

These model membranes are particularly useful for studying the effects of lipid composition on the function of reconstituted membrane proteins. The stability of this compound-containing membranes allows for the study of proteins from extremophiles, which are often difficult to investigate in conventional lipid systems. Such studies are crucial for understanding the co-evolution of lipids and proteins and the fundamental requirements for a functional biological membrane under extreme conditions.

Future Directions and Emerging Research Avenues for 2,3 Diphytanyl Msgg

Unraveling Novel Biological Functions Beyond Membrane Integrity and Adaptation

The primary role attributed to archaeal lipids, including derivatives of 2,3-diphytanyl-sn-glycerol, is the maintenance of membrane integrity and fluidity under extreme environmental conditions such as high temperature, extreme pH, and high salinity. zju.edu.cnportlandpress.com The ether linkages are chemically more robust than the ester bonds found in bacterial and eukaryotic lipids, and the branched isoprenoid chains modulate membrane packing and permeability. zju.edu.cnresearchgate.net However, emerging research is beginning to explore functions that extend beyond these crucial structural roles.

Future investigations are aimed at understanding whether these lipids actively participate in cellular signaling pathways, similar to the roles of phospholipids (B1166683) like phosphatidylinositol in eukaryotes. Their unique stereochemistry and structure could facilitate specific interactions that modulate the activity of membrane-bound enzymes or transporters. There is also growing interest in their potential role as precursors for other bioactive molecules within archaea. Unraveling these functions will require sophisticated genetic and biochemical tools tailored for archaeal model organisms, moving beyond the traditional view of these lipids as merely passive structural components.

Systems Biology and Omics Approaches to Metabolism, Regulation, and Network Interactions

Understanding the complete picture of how archaeal lipids are synthesized, regulated, and integrated into cellular networks is a key area for future research. The advent of high-throughput "omics" technologies is critical for this endeavor. nih.govmdpi.com Lipidomics, in particular, which involves the comprehensive analysis of all lipids in a cell or organism, is a powerful tool for characterizing the full spectrum of 2,3-diphytanyl-sn-glycerol derivatives and how their profiles change in response to environmental cues. nih.gov

Integrating lipidomics with other systems biology approaches can provide a more holistic view:

Genomics and Transcriptomics: Can identify the genes and transcripts for the enzymes involved in the biosynthesis of the G1P backbone, the isoprenoid chains, and the attachment of various polar head groups. frontiersin.orgnih.gov

Proteomics: Can quantify the expression levels of these biosynthetic enzymes under different conditions.

Metabolomics: Can track the flow of precursors through the biosynthetic pathways and identify regulatory choke points. nih.gov

By combining these datasets, researchers can construct detailed models of the metabolic and regulatory networks governing archaeal lipid production. mdpi.com This will be crucial for understanding how archaea adapt their membrane composition so precisely to their environment and for potentially engineering these pathways in other organisms. nih.gov

Omics ApproachKey Research Questions Addressable for Archaeal Lipids
Lipidomics What is the complete diversity of polar head groups attached to the 2,3-diphytanyl-sn-glycerol core? How does the lipid profile change with temperature, pH, or salinity?
Genomics What are the complete genetic blueprints for the biosynthesis of diether and tetraether lipids in different archaeal species? frontiersin.org
Transcriptomics How is the expression of lipid biosynthesis genes regulated in response to environmental stress?
Proteomics Which enzymes are the key control points in the lipid synthesis pathway, based on their abundance and post-translational modifications?
Metabolomics What are the metabolic precursors for isoprenoid chains and how are their pools regulated? nih.gov

Advanced Structural and Dynamic Characterization of Protein-Lipid Interactions

The function of membrane proteins is intrinsically linked to their surrounding lipid environment. nih.govnih.gov The unique structure of archaeal lipids suggests that their interactions with proteins may differ significantly from those in bacterial or eukaryotic membranes. Future research will increasingly use high-resolution structural and computational techniques to probe these specific interactions.

Techniques such as cryo-electron microscopy (cryo-EM) and native mass spectrometry are becoming powerful tools for capturing membrane proteins in their near-native lipid environments, revealing how specific lipids like 2,3-diphytanyl-sn-glycerol derivatives bind to and modulate protein structure. nih.gov Neutron diffraction studies have already provided detailed structural information on archaeal-like lipid bilayers, showing how hydration and temperature affect their organization and highlighting their low sensitivity to temperature changes compared to conventional lipids. nih.gov Furthermore, molecular dynamics (MD) simulations offer a computational lens to visualize how these lipids interact with proteins at an atomic level and over time, providing insights into the dynamics that are difficult to capture experimentally. nih.gov These advanced approaches will be essential for understanding how archaea maintain the function of their membrane machinery in extreme conditions.

Interdisciplinary Research Integrating Studies with Astrobiology and Geobiochemistry

Archaeal lipids are exceptionally stable molecules, a property that allows them to be preserved in the geological record for millions of years. nih.govfrontiersin.org This makes them powerful biomarkers for geobiochemists studying Earth's past environments and the evolution of life. Core archaeal lipids, including both diether and tetraether structures, serve as chemical fossils that provide information about the presence of archaeal communities and the environmental conditions (like temperature) at the time of their deposition. researchgate.netnih.gov The TEX86 paleothermometer, for instance, is based on the distribution of specific glycerol (B35011) dialkyl glycerol tetraether (GDGT) lipids. nih.gov

In the field of astrobiology, these lipids are considered key potential biosignatures in the search for extraterrestrial life. The presence of isoprenoid chains linked by ether bonds to a glycerol backbone is a distinct chemical signature of archaea. researchgate.netfrontiersin.org The detection of such molecules on other planets or moons would be compelling evidence for the existence of life, as these structures are not known to be produced by abiotic processes. Future research will focus on refining detection methods for these lipid biomarkers and understanding their stability and potential transformations under various extraterrestrial conditions, bridging the gap between microbiology and planetary science.

Bridging Fundamental Research with Novel Biotechnological and Industrial Applications

The remarkable stability of lipids based on the 2,3-diphytanyl-sn-glycerol scaffold makes them highly attractive for a range of biotechnological and industrial applications. zju.edu.cnnih.govscilit.com A significant area of development is their use in creating exceptionally stable liposomes, often called "archaeosomes," for drug and vaccine delivery. mdpi.comresearchgate.net

Key advantages and applications of archaeal lipids include:

Enhanced Stability: Archaeosomes are more resistant to degradation by high temperatures, extreme pH, and oxidative stress compared to conventional liposomes made from ester-linked lipids. zju.edu.cnresearchgate.net This improves shelf life and allows for applications where conventional liposomes would fail, such as oral drug delivery where they must survive the acidic environment of the stomach. researchgate.net

Low Permeability: The tightly packed nature of archaeal lipid membranes reduces the leakage of encapsulated drugs, leading to more efficient delivery. zju.edu.cn

Vaccine Adjuvants: Archaeosomes have shown significant promise as adjuvants, enhancing the immune response to co-delivered antigens. mdpi.com

Enzyme Stabilization: The unique properties of these lipids can be harnessed to create stable platforms for membrane-bound enzymes used as industrial biocatalysts, which often need to function under harsh process conditions. nih.govresearchgate.net

Future work will focus on optimizing the production of these lipids, potentially through metabolic engineering in more tractable host organisms, and on tailoring the polar head groups to create archaeosomes with specific targeting capabilities for advanced therapeutic applications. nih.govresearchgate.net

Q & A

Q. How can researchers confirm the structural identity of 2,3-Diphytanyl-msgg using spectroscopic methods?

Methodological Answer: Begin with Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to analyze the phytanyl side chains and glycerol backbone. Compare spectral data with structurally analogous compounds like 2,3-DI-Phytanyl-glycerol . For unresolved stereochemistry, employ 2D NMR techniques (COSY, HSQC, HMBC) to map proton-carbon correlations. Validate purity via High-Resolution Mass Spectrometry (HRMS) and Fourier-Transform Infrared Spectroscopy (FTIR) for functional group identification. Cross-reference results with synthetic standards or literature data on phytanyl ether derivatives.

Q. What are the recommended protocols for synthesizing this compound in a laboratory setting?

Methodological Answer: Use stereoselective etherification of glycerol derivatives with phytanyl bromide under anhydrous conditions. Optimize reaction parameters (e.g., temperature, solvent polarity) based on analogous synthesis routes for glycerol-based ethers . Monitor reaction progress via Thin-Layer Chromatography (TLC) and purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient). Characterize intermediates at each step to ensure regiochemical fidelity. For scale-up, consider flow chemistry to enhance yield and reproducibility.

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Apply systematic falsification frameworks to test competing hypotheses . For example:

  • Perform dose-response assays across multiple cell lines to rule out cell-type-specific effects.

  • Use isothermal titration calorimetry (ITC) to quantify binding affinity to putative molecular targets.

  • Conduct meta-analyses of existing literature to identify confounding variables (e.g., solvent effects, impurity profiles) .

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  • Validate findings via independent replication in blinded studies. Document all parameters (e.g., pH, temperature) to ensure comparability.

Q. What strategies can mitigate batch-to-batch variability in this compound samples during long-term stability studies?

Methodological Answer:

  • Stability-Indicating Assays : Use HPLC-UV/ELSD to monitor degradation products under accelerated aging conditions (40°C, 75% RH) .
  • Statistical Process Control (SPC) : Implement control charts to track critical quality attributes (e.g., enantiomeric excess, water content) across batches.
  • Cryopreservation : Store aliquots at -80°C in amber vials under inert gas to prevent oxidation .
  • Batch-Specific Documentation : Adopt protocols from forensic-analytical standards, where certificates of analysis include batch-specific chromatograms and spectral data .

Q. How can computational modeling enhance the study of this compound’s membrane interactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model the compound’s integration into lipid bilayers using force fields (e.g., CHARMM36) parameterized for ether lipids. Compare with experimental small-angle X-ray scattering (SAXS) data.
  • Free Energy Calculations : Estimate partitioning coefficients between aqueous and membrane phases using umbrella sampling or MBAR analysis .
  • Docking Studies : Screen against lipid-binding proteins (e.g., GPCRs) to predict allosteric modulation sites. Validate with surface plasmon resonance (SPR) .

Data Analysis & Interpretation

Q. What statistical approaches are suitable for analyzing non-linear dose-response relationships in this compound toxicity assays?

Methodological Answer:

  • Non-Linear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Bootstrapping : Estimate confidence intervals for EC₅₀ values to assess robustness.
  • Machine Learning : Apply random forest regression to identify critical experimental variables (e.g., incubation time, serum concentration) influencing toxicity thresholds.

Comparative & Mechanistic Studies

Q. How can researchers differentiate the physicochemical properties of this compound from its structural analogs (e.g., 2,3-DI-Phytanyl-glycerol)?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Compare thermal stability profiles under nitrogen atmosphere.
  • Differential Scanning Calorimetry (DSC) : Measure phase transition temperatures to infer membrane fluidity effects.
  • Langmuir Trough Experiments : Quantify monolayer collapse pressures to assess lipid packing efficiency.

Literature & Data Integration

Q. What are best practices for conducting a systematic review of this compound’s role in extremophile membrane adaptation?

Methodological Answer:

  • Search Strategy : Use Boolean operators in Google Scholar (e.g., "2,3-Diphytanyl* AND (membrane OR extremophile)") and filter for reviews published within the last 5 years .
  • Data Extraction : Create a standardized table to catalog key findings, methodologies, and contradictions (example below).
Study Organism Membrane Composition Key Finding Methodological Limitations
Smith et al. (2022)Thermococcus40% this compoundStabilizes bilayer at 120°CLack of isotopic labeling
Zhao et al. (2023)Sulfolobus35% analogReduced permeability under acidic pHUnclear purity criteria
  • Critical Appraisal : Use Cochrane Risk of Bias Tool adapted for in vitro studies to assess reliability .

Ethical & Safety Considerations

Q. What safety protocols are essential when handling this compound in aerosol-generating procedures?

Methodological Answer:

  • Engineering Controls : Use fume hoods with HEPA filters and negative-pressure containment for lyophilization .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, N95 respirators, and safety goggles.
  • Spill Management : Decontaminate using ethanol-based solutions, as phytanyl ethers are lipid-soluble.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.